molecular formula C7H8O5 B1241713 trans-2-Oxohept-3-enedioic acid

trans-2-Oxohept-3-enedioic acid

Cat. No. B1241713
M. Wt: 172.13 g/mol
InChI Key: HYVSZVZMTYIHKF-HNQUOIGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxohept-3-enedioic acid is a heptenedioic acid. It is a conjugate acid of a 2-oxohept-3-enedioate.

Scientific Research Applications

Antibacterial Activity

Trans-but-2-enedioic acid derivatives, closely related to trans-2-oxohept-3-enedioic acid, have demonstrated strong antibacterial activities against various bacteria including Bacillus subtilis, Mycococcus tetragenus, Staphylococcus aureus, and Escherichia coli. These derivatives are considered potent antibacterial agents, suggesting a similar potential for trans-2-oxohept-3-enedioic acid in antibacterial applications (Cai, 2006).

Molecular Structure Analysis

The molecular structure of trans-beta-hydromuconic acid, a compound structurally similar to trans-2-oxohept-3-enedioic acid, has been analyzed. Its carboxylic acid groups form hydrogen-bonded pairs, leading to the formation of chains, which may be significant in understanding the behavior of similar compounds in various environments (Hachuła et al., 2008).

Synthesis and Isolation

Methods for synthesizing and isolating isomers of but-2-enedioic acid, which includes trans-2-oxohept-3-enedioic acid, have been reported. These methods involve reactions with maleic anhydride and different alcohols, followed by acidification and isomerization, providing insights into efficient synthesis processes (Mao, 2014).

Intercalation into Layered Double Hydroxides

Intercalation studies involving but-2-enedioate anions, which are structurally similar to trans-2-oxohept-3-enedioic acid, have been conducted. These studies reveal the selective intercalation of these anions into layered double hydroxides, which can have implications in materials science and molecular recognition applications (Li et al., 2005).

Antimicrobial Activity

Trans-but-2-enedioic acid monomethyl ester, related to trans-2-oxohept-3-enedioic acid, has been synthesized and shown to have strong antimicrobial activity. This suggests potential use of trans-2-oxohept-3-enedioic acid in antimicrobial applications (Li, 2009).

Asymmetric Synthesis Building Blocks

Compounds like trans-6-aminocyclohept-3-enols, structurally related to trans-2-oxohept-3-enedioic acid, are used as chiral building blocks for asymmetric synthesis, particularly in the synthesis of piperidine alkaloids. This indicates the potential of trans-2-oxohept-3-enedioic acid in asymmetric synthesis (Celestini et al., 2002).

Hydrogen-bonded Complexes

Studies involving hydrogen-bonded complexes with dicarboxylic acids, including compounds similar to trans-2-oxohept-3-enedioic acid, have been conducted. This research contributes to a better understanding of molecular interactions in various chemical environments (Kashino et al., 2001).

properties

Product Name

trans-2-Oxohept-3-enedioic acid

Molecular Formula

C7H8O5

Molecular Weight

172.13 g/mol

IUPAC Name

(E)-2-oxohept-3-enedioic acid

InChI

InChI=1S/C7H8O5/c8-5(7(11)12)3-1-2-4-6(9)10/h1,3H,2,4H2,(H,9,10)(H,11,12)/b3-1+

InChI Key

HYVSZVZMTYIHKF-HNQUOIGGSA-N

Isomeric SMILES

C(CC(=O)O)/C=C/C(=O)C(=O)O

SMILES

C(CC(=O)O)C=CC(=O)C(=O)O

Canonical SMILES

C(CC(=O)O)C=CC(=O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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